molecular formula C35H47FO B14274259 2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl CAS No. 141778-48-5

2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl

Cat. No.: B14274259
CAS No.: 141778-48-5
M. Wt: 502.7 g/mol
InChI Key: YPEOAJHJAPVRNF-UHFFFAOYSA-N
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Description

2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, two octyl groups, and a methoxy group attached to the biphenyl core. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route includes the following steps:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.

    Alkylation: The octyl groups can be introduced through Friedel-Crafts alkylation using octyl halides and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic alcohols or ketones, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl involves its interactions with specific molecular targets and pathways. The presence of the fluorine atom and the octyl groups can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Octylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a methoxy group.

    4-Octylphenol: Contains an octyl group and a hydroxyl group attached to the phenyl ring.

    4-Octylbenzoic acid: Contains an octyl group and a carboxylic acid group attached to the phenyl ring.

Uniqueness

2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical and physical properties. The combination of the fluorine atom, octyl groups, and methoxy group provides a distinct set of characteristics that differentiate it from other similar compounds.

Properties

CAS No.

141778-48-5

Molecular Formula

C35H47FO

Molecular Weight

502.7 g/mol

IUPAC Name

2-fluoro-4-octyl-1-[4-[(4-octylphenyl)methoxy]phenyl]benzene

InChI

InChI=1S/C35H47FO/c1-3-5-7-9-11-13-15-29-17-19-31(20-18-29)28-37-33-24-22-32(23-25-33)34-26-21-30(27-35(34)36)16-14-12-10-8-6-4-2/h17-27H,3-16,28H2,1-2H3

InChI Key

YPEOAJHJAPVRNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)CCCCCCCC)F

Origin of Product

United States

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